3,6-Phenanthrenedicarbonitrile

Description

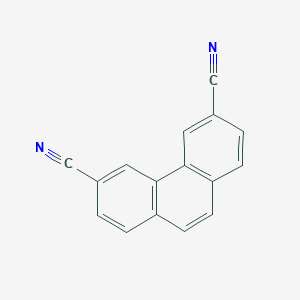

3,6-Phenanthrenedicarbonitrile is a polycyclic aromatic compound featuring a phenanthrene backbone with two cyano (-CN) groups at the 3- and 6-positions. Phenanthrene-based compounds are valued for their aromatic rigidity, electronic properties, and biological activities, such as antimicrobial effects observed in N,N-diacetylamino-phenanthrene derivatives .

Properties

CAS No. |

18930-78-4 |

|---|---|

Molecular Formula |

C16H8N2 |

Molecular Weight |

228.25 g/mol |

IUPAC Name |

phenanthrene-3,6-dicarbonitrile |

InChI |

InChI=1S/C16H8N2/c17-9-11-1-3-13-5-6-14-4-2-12(10-18)8-16(14)15(13)7-11/h1-8H |

InChI Key |

WVGPDBFDFCNBLH-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C(C=C2)C#N)C3=C1C=CC(=C3)C#N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C#N)C3=C1C=CC(=C3)C#N |

Synonyms |

3,6-Phenanthrenedicarbonitrile |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Amino groups (e.g., in dihydrophenanthrenedicarbonitriles) confer biological activity, while ethoxy groups (e.g., 3,6-diethoxy derivatives) likely improve solubility .

- Synthetic Flexibility : Multi-component reactions enable efficient diversification of phenanthrene derivatives, though dihydro intermediates may require additional steps for full aromatization .

Spectroscopic and Electronic Properties

Table 2: Spectroscopic Comparisons

Key Observations:

- Electronic Tuning: Cyano groups in 3,6-Phenanthrenedicarbonitrile could stabilize excited states, as seen in benzene-dicarbonitriles with large Stokes shifts .

- Conformational Rigidity: Phenanthrene’s planar structure may reduce non-radiative decay compared to flexible dihydro analogs .

Table 3: Application-Based Comparison

Key Observations:

- Biological vs. Material Applications: Amino-substituted phenanthrenes excel in antimicrobial roles, while cyano-rich analogs (e.g., benzene-dicarbonitriles) are suited for optoelectronic uses .

- Uniqueness of this compound : Its structure positions it as a candidate for organic semiconductors or fluorescent probes, leveraging phenanthrene’s optoelectronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.